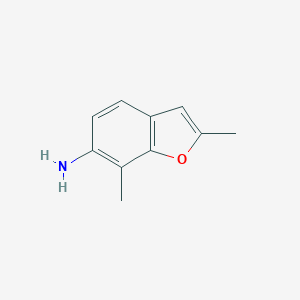

2,7-Dimethylbenzofuran-6-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

187267-90-9 |

|---|---|

Molecular Formula |

C10H11NO |

Molecular Weight |

161.2 g/mol |

IUPAC Name |

2,7-dimethyl-1-benzofuran-6-amine |

InChI |

InChI=1S/C10H11NO/c1-6-5-8-3-4-9(11)7(2)10(8)12-6/h3-5H,11H2,1-2H3 |

InChI Key |

CWBULPKCHKMBDF-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(O1)C(=C(C=C2)N)C |

Canonical SMILES |

CC1=CC2=C(O1)C(=C(C=C2)N)C |

Synonyms |

6-Benzofuranamine, 2,7-dimethyl- |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2,7-Dimethylbenzofuran-6-amine: Properties, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification and Properties

2,7-Dimethylbenzofuran-6-amine is a substituted aromatic heterocyclic compound. While specific experimental values are not published, its fundamental properties can be predicted with a high degree of confidence based on its chemical structure and comparison with isomers like 3,7-Dimethylbenzofuran-6-amine.

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₀H₁₁NO | Predicted, same as isomer[1] |

| Molecular Weight | 161.20 g/mol | Predicted, same as isomer[1] |

| Canonical SMILES | CC1=CC2=C(C=C1N)OC=C2C | Predicted |

| InChI Key | (Predicted) | - |

| CAS Number | Not assigned | - |

| Predicted Physicochemical Properties | Value | Notes |

| Physical State | Solid | Most substituted benzofurans are solids at room temperature. |

| Melting Point | Not available | Likely in the range of other aminobenzofurans. |

| Boiling Point | Not available | - |

| Solubility | Sparingly soluble in water, soluble in organic solvents (e.g., DMSO, DMF, Methanol) | The amine group may slightly increase aqueous solubility compared to the parent benzofuran. |

| pKa (of the conjugate acid) | 4-5 | Estimated for an aromatic amine. The exact value is influenced by the electron-donating/withdrawing nature of the benzofuran ring system. |

Chemical Synthesis and Reactivity

A specific, optimized synthesis for this compound has not been published. However, its synthesis can be approached through established methods for constructing substituted benzofurans, followed by the introduction of the amine group.

A plausible synthetic route would involve the construction of the 2,7-dimethylbenzofuran-6-ol intermediate, followed by amination. The precursor, 2,7-Dimethylbenzofuran-6-ol, is a known compound (CAS 863036-13-9)[2].

General Reactivity: The chemical behavior of this compound is dictated by the benzofuran core and the aromatic amine substituent.

-

Amine Group: The amine group can undergo typical reactions such as acylation, alkylation, diazotization, and coupling reactions. It also imparts basic properties to the molecule.

-

Benzofuran Ring: The furan ring is susceptible to electrophilic substitution. The benzene ring can also undergo electrophilic substitution, with the positions directed by the existing substituents (amine, methyl, and the furan ring itself). The molecule may be sensitive to strong acids and oxidizing agents[3].

Experimental Protocols

Given the lack of specific literature, the following are generalized protocols for the characterization and analysis of a novel benzofuran derivative like this compound.

Structural Characterization Workflow

This workflow outlines the standard procedures for confirming the identity and purity of a newly synthesized batch of the target compound.

Caption: Standard workflow for synthesis, purification, and structural confirmation.

Detailed Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve ~5-10 mg of the compound in 0.5 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer to confirm the proton and carbon environments, respectively, matching the expected structure.

-

High-Resolution Mass Spectrometry (HRMS): Prepare a dilute solution (e.g., 1 mg/mL in methanol) and analyze using ESI-TOF or Orbitrap MS to obtain the exact mass, confirming the molecular formula C₁₀H₁₁NO.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Analyze a small sample (solid-state ATR) to identify key functional groups. Expect characteristic peaks for N-H stretching (amine, ~3300-3500 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic, ~1500-1600 cm⁻¹), and C-O-C stretching (furan ether, ~1050-1250 cm⁻¹).

-

High-Performance Liquid Chromatography (HPLC): Develop a method using a C18 column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to determine the purity of the sample, aiming for >95%.

Biological Activity and Potential Signaling Pathways

Benzofuran derivatives are a significant class of heterocyclic compounds known for a wide array of biological activities, including anticancer, antifungal, antiviral, antioxidant, and anti-inflammatory properties[4][5][6]. Derivatives with amine functionalities are of particular interest in medicinal chemistry for their potential as CNS stimulants or as key moieties in receptor binding[4].

While the specific targets of this compound are unknown, we can hypothesize its involvement in pathways commonly modulated by bioactive benzofurans, such as kinase inhibition or apoptosis induction in cancer cells.

Hypothetical Signaling Pathway: Kinase Inhibition

Many small molecule anticancer agents function by inhibiting protein kinases that are overactive in cancer cells. A plausible mechanism of action for a novel benzofuran derivative could be the inhibition of a key signaling kinase like a Receptor Tyrosine Kinase (RTK).

Caption: Hypothetical inhibition of an RTK signaling pathway by the compound.

This diagram illustrates a scenario where this compound acts as an inhibitor of an RTK, thereby blocking the downstream MAPK/ERK signaling cascade, a common driver of cancer cell proliferation.

Experimental Protocol: In Vitro Cytotoxicity Assay

To assess the potential anticancer activity, a primary screen using a cell viability assay is essential.

Methodology (MTT Assay):

-

Cell Culture: Plate cancer cell lines (e.g., HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in DMSO and further dilute in cell culture medium. Treat the cells with final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the treated cells for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for formazan crystal formation by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth). Several studies have used this approach to evaluate novel benzofuran derivatives[7][8].

Safety and Handling

As with any novel chemical compound, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and oxidizing agents.

This technical guide serves as a foundational resource for researchers interested in this compound. While direct experimental data is currently sparse, the information provided on related structures and general methodologies offers a robust starting point for synthesis, characterization, and biological evaluation.

References

- 1. 3,7-Dimethylbenzofuran-6-amine | C10H11NO | CID 15272562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 863036-13-9|2,7-Dimethylbenzofuran-6-ol|BLD Pharm [bldpharm.com]

- 3. 2-(4-Aminophenyl)-N,N-dimethyl-1-benzofuran-6-amine | 96323-60-3 | Benchchem [benchchem.com]

- 4. medcraveonline.com [medcraveonline.com]

- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Technical Guide: 2,7-Dimethylbenzofuran-6-amine and a Closely Related Isomer

A comprehensive overview for researchers, scientists, and drug development professionals.

Initial Inquiry: This technical guide was initially aimed at providing in-depth information on 2,7-Dimethylbenzofuran-6-amine. However, a thorough search of chemical databases and scientific literature did not yield a specific CAS number or detailed experimental data for this particular isomer. This suggests that this compound is not a commonly synthesized or commercially available compound.

Alternative Compound Focus: In light of the limited information on the requested molecule, this guide will focus on a structurally similar and documented isomer: 3,7-Dimethylbenzofuran-6-amine . This compound offers a valuable reference point for researchers interested in the chemical and biological properties of dimethyl-substituted aminobenzofurans.

3,7-Dimethylbenzofuran-6-amine: Core Data

This section summarizes the key chemical identifiers and properties of 3,7-Dimethylbenzofuran-6-amine.

Chemical Structure and CAS Number

The chemical structure of 3,7-Dimethylbenzofuran-6-amine is presented below, along with its Chemical Abstracts Service (CAS) registry number for unambiguous identification.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| 3,7-Dimethylbenzofuran-6-amine | 187267-91-0[1] | C₁₀H₁₁NO | 161.20 g/mol [1] |

Physicochemical Properties

The following table outlines the computed physicochemical properties of 3,7-Dimethylbenzofuran-6-amine.

| Property | Value |

| XLogP3 | 2.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 0 |

| Exact Mass | 161.08406427 g/mol |

| Monoisotopic Mass | 161.08406427 g/mol |

| Topological Polar Surface Area | 38.4 Ų |

| Heavy Atom Count | 12 |

Note: The properties listed above are computationally derived and may vary from experimentally determined values.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 3,7-Dimethylbenzofuran-6-amine was not found in the immediate search results, a plausible synthetic route can be inferred from methodologies used for similar aminobenzofuran derivatives. The following section outlines a generalized synthetic approach.

Proposed Synthetic Pathway

The synthesis of aminobenzofurans often involves the construction of the benzofuran core followed by nitration and subsequent reduction of the nitro group to an amine. A potential pathway for the synthesis of 3,7-Dimethylbenzofuran-6-amine is depicted in the workflow diagram below.

Caption: Proposed synthetic workflow for 3,7-Dimethylbenzofuran-6-amine.

General Experimental Methodology

The following provides a generalized experimental protocol based on common organic synthesis techniques for related compounds.

Step 1: Synthesis of the Benzofuran Core

-

Reaction: A suitable starting material, such as a substituted phenol, undergoes a series of reactions to form the benzofuran ring system. This can involve reactions like the Perkin or Oglialoro reaction.

-

Example Reagents: A substituted salicylaldehyde and an acid anhydride in the presence of a base.

-

Purification: The crude product would typically be purified using column chromatography on silica gel.

Step 2: Nitration of the Benzofuran Ring

-

Reaction: The synthesized benzofuran is subjected to nitration to introduce a nitro group at the desired position on the benzene ring.

-

Reagents: A mixture of nitric acid and sulfuric acid is commonly used. The reaction is typically carried out at low temperatures to control the regioselectivity.

-

Work-up and Purification: The reaction mixture is poured onto ice, and the precipitated product is filtered, washed, and dried. Further purification can be achieved by recrystallization or column chromatography.

Step 3: Reduction of the Nitro Group

-

Reaction: The nitro-substituted benzofuran is reduced to the corresponding amine.

-

Reagents: Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid, or catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst.

-

Work-up and Purification: After the reaction is complete, the mixture is basified to precipitate the amine. The product is then extracted with an organic solvent, and the solvent is evaporated. The final product can be purified by recrystallization or column chromatography.

Potential Biological Significance and Signaling Pathways

While specific biological activity for 3,7-Dimethylbenzofuran-6-amine is not documented, the benzofuran scaffold is a common motif in many biologically active compounds. Derivatives of benzofuran have been reported to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.

The introduction of an amine group and methyl substituents can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, such as its ability to interact with biological targets. The diagram below illustrates a generalized signaling pathway that could be modulated by a hypothetical bioactive benzofuran derivative.

Caption: Generalized cell signaling pathway potentially modulated by a benzofuran derivative.

Conclusion

References

An In-depth Technical Guide to 2,7-Dimethylbenzofuran-6-amine

Abstract: This technical guide provides a comprehensive overview of 2,7-Dimethylbenzofuran-6-amine, a substituted benzofuran derivative. Due to the limited availability of direct experimental data for this specific compound, this document extrapolates information from closely related analogs to propose its chemical properties, a plausible synthetic route, and potential biological activities. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the therapeutic potential of novel benzofuran derivatives.

Introduction to Benzofuran Derivatives

Benzofuran derivatives are a significant class of heterocyclic compounds characterized by a fused benzene and furan ring system. These scaffolds are present in a variety of natural products and synthetic molecules that exhibit a wide range of biological activities.[1][2] The pharmacological potential of substituted benzofurans is diverse, with reported activities including antidepressant, anticancer, antiviral, antifungal, and antioxidant properties.[3][4] Their versatility has made them attractive targets for medicinal chemists in the pursuit of novel therapeutic agents.

The IUPAC name for the topic compound, this compound, is based on the standard nomenclature for substituted benzofurans. The parent structure is benzofuran, with numbering starting from the oxygen atom and proceeding around the heterocyclic ring first.

Physicochemical Properties

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₀H₁₁NO |

| Molecular Weight | 161.20 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO |

| pKa (amine) | Estimated to be in the range of 4-5 |

Table 1: Predicted Physicochemical Properties of this compound.

Proposed Synthesis and Experimental Protocol

While a specific synthetic protocol for this compound has not been published, a plausible multi-step synthesis can be designed based on established methods for the synthesis of substituted benzofurans. The following proposed pathway utilizes a Perkin rearrangement-based approach, a common method for constructing the benzofuran ring system.

Proposed Synthetic Pathway

A potential synthetic route to this compound is outlined below. This pathway starts from a commercially available substituted phenol and involves nitration, O-alkylation, cyclization, and subsequent reduction of the nitro group to the desired amine.

Figure 1: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Nitration of 2,3-Dimethylphenol

-

To a stirred solution of 2,3-dimethylphenol in concentrated sulfuric acid, cooled to 0°C, a solution of nitric acid in sulfuric acid is added dropwise.

-

The reaction mixture is stirred at low temperature for a specified duration and then poured onto ice.

-

The resulting precipitate of 2,3-dimethyl-4-nitrophenol is filtered, washed with water, and dried.

Step 2: O-Alkylation with Ethyl Bromoacetate

-

A mixture of 2,3-dimethyl-4-nitrophenol, ethyl bromoacetate, and potassium carbonate in acetone is refluxed for several hours.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure to yield ethyl 2-((2,3-dimethyl-4-nitrophenyl)oxy)acetate.

Step 3: Cyclization to form the Benzofuran Ring

-

The ester from the previous step is hydrolyzed using aqueous sodium hydroxide.

-

The resulting carboxylic acid is then cyclized by heating with acetic anhydride and sodium acetate to form 2,7-dimethyl-6-nitrobenzofuran.

Step 4: Reduction of the Nitro Group

-

The 2,7-dimethyl-6-nitrobenzofuran is dissolved in ethanol, and a catalytic amount of palladium on carbon (Pd/C) is added.

-

The mixture is hydrogenated under a hydrogen atmosphere until the reaction is complete (monitored by TLC).

-

The catalyst is removed by filtration, and the solvent is evaporated to yield the final product, this compound.

Potential Biological Activities and Signaling Pathways

Benzofuran derivatives have been reported to exhibit a wide range of biological activities.[2][4] Based on the structure of this compound, several potential therapeutic applications can be hypothesized.

Anticancer Activity

Many substituted benzofurans have demonstrated cytotoxic effects against various cancer cell lines.[3] The mechanism of action often involves the induction of apoptosis or the inhibition of key enzymes involved in cell proliferation.

Figure 2: Hypothetical signaling pathway for the anticancer activity of this compound.

Antimicrobial Activity

Benzofuran derivatives have also been investigated for their antimicrobial properties.[5] The presence of the amine and methyl groups on the benzofuran scaffold could contribute to its ability to interfere with microbial growth.

Conclusion

This compound represents an interesting, yet underexplored, member of the benzofuran family of compounds. While direct experimental data is scarce, this guide provides a framework for its synthesis and potential biological evaluation based on the extensive literature on related analogs. The proposed synthetic route offers a viable starting point for its chemical preparation, and the hypothesized biological activities highlight its potential as a lead compound in drug discovery programs, particularly in the areas of oncology and infectious diseases. Further research is warranted to synthesize this compound and validate its therapeutic potential.

References

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 2,7-Dimethylbenzofuran-6-amine

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 2,7-Dimethylbenzofuran-6-amine. These predictions are derived from the known chemical shifts, vibrational frequencies, and fragmentation patterns of the benzofuran core, methyl groups, and aromatic amines.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | s | 1H | H-4 |

| ~6.8-7.0 | s | 1H | H-5 |

| ~6.3-6.5 | s | 1H | H-3 |

| ~3.5-4.5 | br s | 2H | -NH₂ |

| ~2.4-2.6 | s | 3H | 2-CH₃ |

| ~2.2-2.4 | s | 3H | 7-CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~155-158 | C-7a |

| ~145-148 | C-2 |

| ~140-143 | C-6 |

| ~128-132 | C-3a |

| ~120-125 | C-5 |

| ~115-120 | C-4 |

| ~105-110 | C-3 |

| ~100-105 | C-7 |

| ~14-16 | 2-CH₃ |

| ~10-12 | 7-CH₃ |

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium | N-H stretching (asymmetric and symmetric) |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2950-2850 | Medium | Aliphatic C-H stretching (methyl) |

| 1620-1580 | Strong | N-H bending |

| 1500-1450 | Strong | Aromatic C=C stretching |

| 1250-1150 | Strong | C-N stretching (aromatic amine) |

| 1100-1000 | Strong | C-O-C stretching (benzofuran) |

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Predicted Fragment Ion |

| 175 | [M]⁺ (Molecular Ion) |

| 160 | [M - CH₃]⁺ |

| 147 | [M - NH₂]⁺ |

| 132 | [M - CH₃ - CO]⁺ |

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below. These protocols are based on established procedures for similar substituted benzofurans.

Synthesis of this compound:

A plausible synthetic route to this compound could involve a multi-step process starting from a commercially available substituted phenol. One potential approach is the palladium-catalyzed coupling of a suitably substituted o-iodophenol with a terminal alkyne, followed by intramolecular cyclization to form the benzofuran ring. Subsequent nitration and reduction steps would introduce the amine group at the 6-position.

-

Step 1: Formation of the Benzofuran Core: A mixture of 2-iodo-3,6-dimethylphenol, propyne, Pd(PPh₃)₄ catalyst, and CuI in a suitable solvent (e.g., triethylamine) is heated under an inert atmosphere. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield 2,7-dimethylbenzofuran.

-

Step 2: Nitration: The 2,7-dimethylbenzofuran is dissolved in a mixture of acetic acid and nitric acid at 0°C. The reaction mixture is stirred for a specified time and then poured into ice water. The precipitated product, 2,7-dimethyl-6-nitrobenzofuran, is filtered, washed with water, and dried.

-

Step 3: Reduction of the Nitro Group: The 2,7-dimethyl-6-nitrobenzofuran is dissolved in ethanol, and a reducing agent such as SnCl₂/HCl or catalytic hydrogenation (H₂, Pd/C) is used to reduce the nitro group to an amine. The reaction is monitored by TLC. After completion, the reaction mixture is neutralized with a base (e.g., NaOH), and the product, this compound, is extracted with an organic solvent. The solvent is then evaporated, and the final product is purified by column chromatography or recrystallization.

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as an internal standard.

-

Infrared (IR) Spectroscopy: The IR spectrum is recorded on a Fourier Transform Infrared (FTIR) spectrometer using KBr pellets or as a thin film. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. The sample is introduced via a direct insertion probe, and the spectrum is recorded at an ionization energy of 70 eV.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a novel compound like this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Predicted Biological Activity of 2,7-Dimethylbenzofuran-6-amine: A Technical Guide

Disclaimer: No specific biological activity data for 2,7-Dimethylbenzofuran-6-amine has been reported in the peer-reviewed literature to date. This document serves as a predictive guide based on the known biological activities of structurally related benzofuran derivatives. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds widely found in natural products and synthetic molecules.[1] The benzofuran scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[2] Consequently, benzofuran derivatives have been extensively investigated and have shown a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective effects.[3] Given the prevalence of biological activity within this class, it is plausible to predict that this compound may exhibit similar pharmacological properties. This guide will explore the predicted biological activities, potential mechanisms of action, and relevant experimental protocols based on data from analogous compounds.

Predicted Biological Activities

Based on the structure of this compound, featuring a substituted benzofuran core with an amino group, two of the most probable biological activities are anticancer and anti-inflammatory effects. The presence of the amino group, in particular, is a common feature in many biologically active benzofurans.[2]

Anticancer Activity

A significant number of benzofuran derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[4][5] The proposed mechanism for their anticancer effects often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the mTOR and NF-κB pathways.[6][7]

The following table summarizes the in vitro cytotoxic activity (IC50 values) of several benzofuran derivatives against a panel of human cancer cell lines. This data is presented to provide a predictive context for the potential potency of this compound.

| Compound | Cell Line | IC50 (µM) | Reference |

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (7) | A549 (Lung) | 6.3 ± 2.5 | [5] |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8) | A549 (Lung) | 8.1 ± 1.9 | [5] |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8) | HepG2 (Liver) | 9.2 ± 3.1 | [5] |

| 2-Arylbenzofuran derivative | K562 (Leukemia) | 2.59 ± 0.88 | [5] |

| Benzo[b]furan derivative 26 | MCF-7 (Breast) | 0.057 | [8] |

| Benzo[b]furan derivative 36 | MCF-7 (Breast) | 0.051 | [8] |

Anti-inflammatory Activity

Benzofuran derivatives have also been widely reported to possess significant anti-inflammatory properties.[9][10] Their mechanism of action in this context is often attributed to the inhibition of pro-inflammatory enzymes and signaling pathways, such as the NF-κB pathway, which leads to a reduction in the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.[11]

The following table presents the in vitro and in vivo anti-inflammatory activity of selected benzofuran derivatives.

| Compound | Assay | Activity/IC50 (µM) | Reference |

| Aza-benzofuran derivative 1 | NO inhibition in LPS-stimulated RAW 264.7 cells | 17.3 | [10] |

| Aza-benzofuran derivative 4 | NO inhibition in LPS-stimulated RAW 264.7 cells | 16.5 | [10] |

| Benzofuran-piperazine hybrid 5d | NO inhibition in LPS-stimulated RAW 264.7 cells | 52.23 ± 0.97 | [12] |

| Furosalicylic acid derivative | Carrageenan-induced paw edema in rats | Comparable to Diclofenac (100mg/kg) | [9] |

Experimental Protocols

To aid researchers in the potential evaluation of this compound, detailed protocols for two standard assays relevant to the predicted activities are provided below.

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (or other test compounds)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of the test compound in the culture medium.

-

After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium containing MTT from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 490 nm using a microplate reader.[13]

-

The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from a dose-response curve.

Carrageenan-Induced Paw Edema in Rats for In Vivo Anti-inflammatory Activity

This model is a widely used and reliable method for screening the acute anti-inflammatory activity of compounds.[14][15] Edema is induced by the injection of carrageenan, a phlogistic agent, into the sub-plantar region of the rat hind paw.

Materials:

-

Wistar albino rats (150-200 g)

-

1% (w/v) Carrageenan solution in sterile saline

-

Test compound (this compound) and vehicle

-

Reference drug (e.g., Indomethacin or Diclofenac)

-

Pletismometer

Procedure:

-

Acclimatize the animals for at least one week before the experiment.

-

Fast the animals overnight with free access to water.

-

Divide the animals into groups (e.g., control, reference, and test compound groups).

-

Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

-

Administer the test compound, reference drug, or vehicle to the respective groups (e.g., orally or intraperitoneally).

-

After a specific period (e.g., 30-60 minutes) to allow for drug absorption, inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.

-

Measure the paw volume at different time intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[16]

-

The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Predicted Signaling Pathway Modulation

Many benzofuran derivatives exert their biological effects by modulating key intracellular signaling pathways. Based on existing literature, it is predicted that this compound could potentially inhibit the NF-κB and/or mTOR signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of the inflammatory response.[17] Its inhibition by benzofuran derivatives leads to a downstream reduction in the expression of pro-inflammatory genes.[11]

Caption: Predicted inhibition of the NF-κB signaling pathway by a benzofuran derivative.

Inhibition of the mTOR Signaling Pathway

The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and survival.[7] Its dysregulation is a hallmark of many cancers, making it a key therapeutic target.[18][19][20] Benzofuran derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.[8]

Caption: Predicted inhibition of the mTOR signaling pathway by a benzofuran derivative.

Conclusion

While there is no direct experimental evidence for the biological activity of this compound, the extensive body of research on the benzofuran scaffold strongly suggests its potential as a bioactive molecule. Based on the activities of structurally similar compounds, it is reasonable to predict that this compound may possess anticancer and anti-inflammatory properties. The provided experimental protocols and predicted signaling pathway interactions offer a foundational framework for the future investigation of this compound and other novel benzofuran derivatives in the pursuit of new therapeutic agents. Further research is warranted to synthesize and evaluate this specific compound to confirm these predictions and elucidate its precise mechanisms of action.

References

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. medcraveonline.com [medcraveonline.com]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and anti-inflammatory activity of some benzofuran and benzopyran-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 15. mdpi.com [mdpi.com]

- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Benzofuran derivatives as a novel class of inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

In-Depth Technical Guide on the Potential Therapeutic Applications of Dimethylbenzofuran Amines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylbenzofuran amines represent a promising class of heterocyclic compounds with significant potential for therapeutic applications, primarily targeting the central nervous system (CNS) and inflammatory pathways. This technical guide provides a comprehensive overview of the current state of research, focusing on their neuropharmacological and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying biological pathways to facilitate further research and drug development in this area. The evidence presented suggests that dimethylbenzofuran amines, through their interactions with serotonin and dopamine receptors, as well as their modulation of key inflammatory signaling cascades, are viable candidates for the development of novel treatments for a range of disorders, including depression, anxiety, neurodegenerative diseases, and chronic inflammatory conditions.

Introduction

The benzofuran scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] The incorporation of a dimethylamine or related amine functionality to this core structure gives rise to the class of dimethylbenzofuran amines, which have garnered considerable interest in medicinal chemistry. These compounds have been shown to interact with various biological targets, leading to a diverse range of pharmacological effects. This guide will delve into the key therapeutic areas where dimethylbenzofuran amines have shown the most promise: neuropharmacology and anti-inflammation.

Neuropharmacological Applications

Dimethylbenzofuran amines have been primarily investigated for their effects on the central nervous system, particularly their interactions with monoamine neurotransmitter systems.

Interaction with Serotonin Receptors

A significant body of research has focused on the interaction of dimethylbenzofuran amines with serotonin (5-HT) receptors, which are crucial targets for the treatment of mood disorders and other psychiatric conditions.[3]

Certain derivatives have been identified as potent agonists at specific serotonin receptor subtypes. For instance, (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine has been synthesized and evaluated as a selective serotonin 2C (5-HT2C) agonist.[4][5] The 5-HT2C receptor is a promising target for treating obesity, schizophrenia, depression, and anxiety.[4]

Other studies have explored the affinity of benzofuran derivatives for 5-HT1A and 5-HT2A receptors, which are implicated in the mechanism of action of many antidepressant and antipsychotic drugs.[6]

Table 1: Serotonin Receptor Binding Affinities of Selected Benzofuran Derivatives

| Compound | Receptor Subtype | Ki (nM) | Reference |

|---|---|---|---|

| (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine) | 5-HT2C | Modest Potency | [4][5] |

| Benzofuran derivatives linked to 3-indoletetrahydropyridine | 5-HT1A | Varies | [6] |

| Benzofuran derivatives linked to 3-indoletetrahydropyridine | SERT | Varies |[6] |

Interaction with Dopamine Transporters

In addition to serotonin receptors, dimethylbenzofuran amines have been shown to interact with the dopamine transporter (DAT), a key regulator of dopamine levels in the synapse. Inhibition of DAT is a mechanism of action for several psychostimulant and antidepressant medications.

One study investigated the effects of R-(-)-1-(benzofuran-2-yl)-2-propylaminopentane [(-)-BPAP] on monoamine transporters and found it to be a potent inhibitor of both dopamine and norepinephrine uptake.[7]

Table 2: Monoamine Transporter Inhibition by a Benzofuran Derivative

| Compound | Transporter | IC50 (nM) | Reference |

|---|---|---|---|

| R-(-)-1-(benzofuran-2-yl)-2-propylaminopentane [(-)-BPAP] | DAT | 42 ± 9 | [7] |

| R-(-)-1-(benzofuran-2-yl)-2-propylaminopentane [(-)-BPAP] | NET | 52 ± 19 | [7] |

| R-(-)-1-(benzofuran-2-yl)-2-propylaminopentane [(-)-BPAP] | SERT | 640 ± 120 |[7] |

Neuroprotective Effects

Beyond receptor modulation, certain benzofuran derivatives have demonstrated neuroprotective properties. A study on 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives showed that these compounds can protect primary cultured rat cortical cells from NMDA-induced excitotoxicity.[8] This suggests a potential therapeutic application in neurodegenerative diseases where excitotoxicity plays a pathological role.

Anti-inflammatory Applications

Chronic inflammation is a hallmark of numerous diseases, and the search for novel anti-inflammatory agents is a major focus of drug discovery. Dimethylbenzofuran amines have emerged as promising candidates in this area.

Modulation of Inflammatory Pathways

The anti-inflammatory effects of benzofuran derivatives appear to be mediated, at least in part, through the inhibition of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[9][10] These pathways regulate the expression of a wide range of pro-inflammatory mediators.

dot

Caption: NF-κB and MAPK Signaling Pathways in Inflammation.

Inhibition of Pro-inflammatory Mediators

Several studies have quantified the anti-inflammatory activity of benzofuran derivatives by measuring their ability to inhibit the production of various pro-inflammatory mediators.

Table 3: Anti-inflammatory Activity of Selected Benzofuran Derivatives

| Compound Class | Mediator Inhibited | IC50 (µM) | Reference |

|---|---|---|---|

| Fluorinated benzofurans | Interleukin-6 (IL-6) | 1.2 - 9.04 | [11] |

| Fluorinated benzofurans | Chemokine (C-C) Ligand 2 (CCL2) | 1.5 - 19.3 | [11] |

| Fluorinated benzofurans | Nitric Oxide (NO) | 2.4 - 5.2 | [11] |

| Fluorinated benzofurans | Prostaglandin E2 (PGE2) | 1.1 - 20.5 | [11] |

| Aza-benzofurans | Nitric Oxide (NO) | 16.5 - 17.3 | [12] |

| Piperazine/benzofuran hybrid (5d) | Nitric Oxide (NO) | 52.23 ± 0.97 | [10] |

| Benzofuran derivatives from Liriope spicata | Neutrophil Respiratory Burst | 4.15 - 5.96 |[13] |

Experimental Protocols

This section provides an overview of the methodologies used to synthesize and evaluate the therapeutic potential of dimethylbenzofuran amines.

Synthesis of Dimethylbenzofuran Amines

A representative synthesis of a selective serotonin 2C agonist, (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine, is outlined below. The synthesis involves a multi-step process beginning with the construction of the dimethyl-2,3-dihydrobenzofuran scaffold, followed by the formation of the cyclopropylmethanamine side chain.[1][5][14]

dot

Caption: Synthetic Workflow for a 5-HT2C Agonist.

A general procedure for the synthesis of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives, which have shown neuroprotective effects, involves the reaction of 7-methoxy-2-benzofuran-carboxylic acid with various aryl amines using a coupling reagent like 1,1'-carbonyldiimidazole (CDI) in a suitable solvent such as tetrahydrofuran (THF).[8]

In Vitro Biological Assays

The affinity of dimethylbenzofuran amines for serotonin and dopamine receptors is typically determined using radioligand binding assays. This involves incubating cell membranes expressing the receptor of interest with a specific radioligand and varying concentrations of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and from this, the inhibitory constant (Ki) is calculated using the Cheng-Prusoff equation.

The inhibitory activity of these compounds on dopamine, norepinephrine, and serotonin transporters is assessed using neurotransmitter uptake assays. This involves incubating cells expressing the specific transporter with a radiolabeled neurotransmitter in the presence and absence of the test compound. The reduction in the uptake of the radiolabeled neurotransmitter indicates the inhibitory potency of the compound, typically expressed as an IC50 value.[15]

The anti-inflammatory potential of dimethylbenzofuran amines is often evaluated by measuring their ability to inhibit the production of pro-inflammatory mediators in cell-based assays. For example, lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are a common model to assess the inhibition of nitric oxide (NO), prostaglandins, and cytokines like TNF-α and IL-6.[10][12]

In Vivo Models

This is a widely used in vivo model for screening the acute anti-inflammatory activity of compounds. Edema is induced by injecting carrageenan into the paw of a rat. The test compound is administered prior to the carrageenan injection, and the reduction in paw volume is measured over time as an indicator of anti-inflammatory efficacy.[4][14]

To assess neuroprotective effects in vivo, animal models of neurodegeneration are employed. For example, in a model of NMDA-induced excitotoxicity, the test compound is administered before or after the neurotoxic insult, and the extent of neuronal damage is quantified.

Structure-Activity Relationships (SAR)

While a comprehensive SAR study for the entire class of dimethylbenzofuran amines is beyond the scope of this guide, some general trends have been observed. For instance, in the case of anti-inflammatory fluorinated benzofuran and dihydrobenzofuran derivatives, the presence of fluorine, bromine, hydroxyl, and/or carboxyl groups appears to enhance the biological effects.[11] For neuroprotective 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives, substitutions on the phenyl ring play a crucial role in modulating activity.[8]

Conclusion and Future Directions

Dimethylbenzofuran amines have demonstrated significant therapeutic potential in the realms of neuropharmacology and anti-inflammation. Their ability to modulate key targets such as serotonin and dopamine receptors, as well as inflammatory signaling pathways, makes them attractive candidates for further drug development.

Future research should focus on:

-

Synthesizing and screening a wider range of analogues to establish more definitive structure-activity relationships and to optimize potency and selectivity for specific targets.

-

Conducting more extensive in vivo studies to evaluate the efficacy, pharmacokinetics, and safety profiles of the most promising lead compounds in relevant animal models of disease.

-

Investigating the potential for multi-target therapies , as some compounds may exhibit beneficial effects on both neurological and inflammatory processes, which are often intertwined in various pathologies.

The continued exploration of this chemical space holds the promise of delivering novel and effective treatments for a variety of unmet medical needs.

References

- 1. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Novel benzofuran derivatives with dual 5-HT1A receptor and serotonin transporter affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. inotiv.com [inotiv.com]

- 15. Frontiers | Evaluation of the neuroprotective efficacy of the gramine derivative ITH12657 against NMDA-induced excitotoxicity in the rat retina [frontiersin.org]

Determining the Solubility of 2,7-Dimethylbenzofuran-6-amine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Benzofuran derivatives are recognized for their wide-ranging pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The solubility of these compounds in different media dictates their behavior in biological systems and is a key determinant of their potential as drug candidates.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for 2,7-Dimethylbenzofuran-6-amine in common organic solvents has not been reported. The following table is provided as a template for researchers to populate with experimentally determined values.

| Organic Solvent | Chemical Formula | Polarity Index | Solubility at 25°C (mg/mL) |

| Non-Polar Solvents | |||

| Hexane | C₆H₁₄ | 0.1 | To be determined |

| Toluene | C₇H₈ | 2.4 | To be determined |

| Diethyl Ether | (C₂H₅)₂O | 2.8 | To be determined |

| Polar Aprotic Solvents | |||

| Acetone | C₃H₆O | 5.1 | To be determined |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | To be determined |

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | To be determined |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | To be determined |

| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | To be determined |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | To be determined |

| Polar Protic Solvents | |||

| Methanol | CH₃OH | 5.1 | To be determined |

| Ethanol | C₂H₅OH | 4.3 | To be determined |

| Isopropanol | C₃H₈O | 3.9 | To be determined |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for qualitatively and quantitatively assessing the solubility of this compound.

Qualitative Solubility Assessment

This method provides a rapid initial screening of solubility in various solvents.

Materials:

-

This compound

-

A selection of organic solvents (see table above)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 1-2 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the selected organic solvent to the test tube.

-

Vortex the mixture vigorously for 30-60 seconds.

-

Visually inspect the solution against a dark background to determine if the solid has completely dissolved.

-

Record the compound as "soluble," "partially soluble," or "insoluble."

Quantitative Solubility Determination (Shake-Flask Method)

This is a widely accepted method for determining the equilibrium solubility of a compound.

Materials:

-

This compound

-

A selection of organic solvents

-

Scintillation vials or other sealable containers

-

Analytical balance

-

Orbital shaker or rotator

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent for creating a standard curve for HPLC or UV-Vis analysis.

-

Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vials and place them in a constant temperature bath on an orbital shaker. Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed in the temperature bath to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a calibrated HPLC or UV-Vis method.

-

Calculate the original solubility in the test solvent by accounting for the dilution factor.

Visualizations

The following diagrams illustrate a typical experimental workflow for solubility determination and a representative signaling pathway that benzofuran derivatives are often implicated in.

Basicity and electronic properties of 2,7-Dimethylbenzofuran-6-amine

An In-depth Technical Guide on the Basicity and Electronic Properties of 2,7-Dimethylbenzofuran-6-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for this compound is limited in publicly available literature. This guide, therefore, provides estimations and discussions based on the known properties of analogous compounds and established principles of physical organic chemistry.

Introduction

This compound is a heterocyclic aromatic compound. The benzofuran core is a common motif in biologically active molecules, and the presence of an amino group suggests potential for this compound to act as a base and interact with biological targets. This guide provides an in-depth analysis of the predicted basicity and electronic properties of this compound, along with a plausible synthetic route and a discussion of its potential biological significance.

Basicity

The pKa of the conjugate acid of aniline is approximately 4.6. The substituents on the benzofuran ring will modulate this value. The two methyl groups at positions 2 and 7 are electron-donating through hyperconjugation and induction. The furan moiety of the benzofuran ring can also influence the electron density of the benzene ring. The overall effect of the 2,7-dimethylbenzofuran substituent is likely to be electron-donating, which would increase the electron density on the nitrogen atom of the amino group. An increase in electron density on the nitrogen makes the lone pair more available for protonation, thus increasing the basicity compared to aniline.

Table 1: Estimated Basicity Data

| Compound | Estimated pKa of Conjugate Acid | Rationale |

| This compound | 4.8 - 5.5 | The electron-donating nature of the dimethylbenzofuran substituent is expected to increase the basicity relative to aniline (pKa of conjugate acid ≈ 4.6). |

Electronic Properties

The electronic properties of this compound are dictated by its aromatic system and the interplay of its substituents. The fusion of the benzene and furan rings creates an extended π-electron system. The amino group and the two methyl groups are electron-donating, which significantly influences the electron distribution within the molecule.

Key Expected Electronic Features:

-

High Electron Density: The electron-donating groups will increase the electron density of the aromatic ring system, particularly at the ortho and para positions relative to the amino group.

-

HOMO-LUMO Gap: The extended conjugation and the presence of electron-donating groups are expected to raise the energy of the Highest Occupied Molecular Orbital (HOMO) and potentially lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), leading to a relatively small HOMO-LUMO gap. A smaller gap is associated with higher reactivity and potential for color.

-

Spectroscopic Properties:

-

UV-Vis Spectroscopy: The extended π-system is expected to result in absorption bands in the UV-A or visible region.

-

NMR Spectroscopy: The proton and carbon NMR spectra would show characteristic shifts for the aromatic protons and carbons, with the electron-donating groups causing upfield shifts (lower ppm values) for nearby nuclei.

-

Table 2: Predicted Electronic and Spectroscopic Properties

| Property | Predicted Value / Characteristic | Rationale |

| HOMO Energy | Relatively high | Due to the presence of electron-donating amino and methyl groups. |

| LUMO Energy | Relatively low | Due to the extended π-system of the benzofuran core. |

| UV-Vis λmax | > 250 nm | Characteristic of extended aromatic systems. |

| 1H NMR | Aromatic protons expected in the 6.5-7.5 ppm range. Methyl protons expected around 2.0-2.5 ppm. Amine protons will be a broad singlet. | Based on typical chemical shifts for similar aromatic amines. |

| 13C NMR | Aromatic carbons expected in the 100-150 ppm range. | Typical for benzofuran derivatives. |

Experimental Protocols

A plausible synthetic route for this compound can be proposed based on established methods for the synthesis of substituted benzofurans. A common approach involves the construction of the benzofuran ring followed by the introduction or modification of functional groups.

Proposed Synthetic Pathway:

A potential synthesis could start from a substituted phenol and involve a cyclization reaction to form the benzofuran core, followed by nitration and subsequent reduction to yield the desired amine.

Detailed Methodologies:

-

Step 1: Synthesis of a Substituted Phenol (e.g., 2,5-dimethyl-4-nitrophenol): This could be achieved through nitration of 2,5-dimethylphenol.

-

Protocol: Dissolve 2,5-dimethylphenol in a suitable solvent like acetic acid. Add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise at a low temperature (e.g., 0-5 °C). After the addition is complete, allow the reaction to warm to room temperature and stir for a specified time. Pour the reaction mixture into ice water to precipitate the product, which is then filtered, washed, and dried.

-

-

Step 2: Formation of the Benzofuran Ring: The phenolic intermediate could then be reacted with a suitable reagent to form the furan ring. For example, a reaction with an α-haloketone (like chloroacetone) followed by cyclization.

-

Protocol: The nitrophenol is treated with chloroacetone in the presence of a base like potassium carbonate in a solvent such as acetone. The mixture is heated under reflux. This leads to the formation of an ether, which then undergoes intramolecular cyclization to form the benzofuran ring.

-

-

Step 3: Reduction of the Nitro Group: The nitro group on the benzofuran ring is reduced to an amino group.

-

Protocol: The nitrobenzofuran derivative is dissolved in a solvent like ethanol or acetic acid. A reducing agent, such as tin(II) chloride in concentrated hydrochloric acid, or catalytic hydrogenation (e.g., H2 gas with a Pd/C catalyst), is used to reduce the nitro group to the amine. The product is then isolated and purified.

-

Potential Biological Relevance and Signaling Pathways

Benzofuran derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. The specific substitution pattern of this compound could lead to interactions with various biological targets.

Potential Areas of Investigation:

-

Kinase Inhibition: Many heterocyclic compounds are known to be kinase inhibitors. The electronic properties of this molecule might allow it to bind to the ATP-binding site of certain kinases.

-

Receptor Antagonism/Agonism: The amino group could interact with receptors that recognize amine-containing ligands, such as serotonin or dopamine receptors.

-

Anticancer Activity: Substituted benzofurans have shown promise as anticancer agents. The cytotoxic effects of this compound against various cancer cell lines could be investigated.

Conclusion

While specific experimental data on this compound is scarce, this guide provides a comprehensive overview of its expected basicity and electronic properties based on established chemical principles. The proposed synthetic route offers a practical starting point for its chemical synthesis. The potential for this compound to interact with various biological targets makes it an interesting candidate for further investigation in drug discovery and development. Future experimental and computational studies are necessary to validate the predictions made in this guide and to fully elucidate the chemical and biological profile of this molecule.

Health and Safety Information for 2,7-Dimethylbenzofuran-6-amine: A Technical Guide

Section 1: Hazard Identification and Classification

Due to the lack of specific toxicological data for 2,7-Dimethylbenzofuran-6-amine, a precautionary approach is warranted. Based on the hazard profiles of analogous aminobenzofuran and dimethylbenzofuran derivatives, this compound should be considered potentially hazardous.

1.1. GHS Classification (Predicted)

The following table summarizes the potential GHS classifications for this compound based on data from similar compounds.

| Hazard Class | Hazard Category | Hazard Statement | Basis for Classification |

| Acute Toxicity, Oral | Category 3 or 4 | H301: Toxic if swallowed or H302: Harmful if swallowed | Data on related aminobenzofurans.[1] |

| Acute Toxicity, Dermal | Category 3 or 4 | H311: Toxic in contact with skin or H312: Harmful in contact with skin | Data on related aminobenzofurans.[2] |

| Acute Toxicity, Inhalation | Category 2 or 4 | H330: Fatal if inhaled or H332: Harmful if inhaled | Data on related aminobenzofurans.[2] |

| Carcinogenicity | Category 2 | H351: Suspected of causing cancer | Data on related aromatic amines.[2] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure | Data on related aromatic amines.[2][3] |

| Hazardous to the Aquatic Environment, Chronic | Category 3 | H412: Harmful to aquatic life with long lasting effects | Data on related benzofuran derivatives.[2] |

1.2. Potential Health Effects

-

Inhalation: May be harmful or fatal if inhaled. Can cause respiratory tract irritation.

-

Skin Contact: May be toxic or harmful if absorbed through the skin. Can cause skin irritation.

-

Eye Contact: Can cause serious eye irritation.[4]

-

Ingestion: May be toxic or fatal if swallowed.

Section 2: Safe Handling and Storage

2.1. Personal Protective Equipment (PPE)

A generalized workflow for donning and doffing PPE when handling potentially hazardous aromatic amines is illustrated below.

2.2. Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, and open flames.[5]

-

Store locked up.[5]

Section 3: Experimental Protocols and First Aid

3.1. General Experimental Protocol

The following diagram illustrates a logical workflow for handling a novel compound like this compound in a research setting.

3.2. First-Aid Measures

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

-

Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[5]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Section 4: Physical and Chemical Properties

No specific experimental data for the physical and chemical properties of this compound were found. The following table provides predicted or general properties for similar compounds.

| Property | Value | Source |

| Molecular Formula | C10H11NO | PubChem |

| Molecular Weight | 161.20 g/mol | PubChem |

| Boiling Point | No data available | - |

| Melting Point | No data available | - |

| Flash Point | No data available | - |

Section 5: Stability and Reactivity

-

Reactivity: No dangerous reactions known under normal conditions.[1][2]

-

Chemical Stability: Stable under recommended storage conditions.[1][2][5]

-

Conditions to Avoid: Heat, flames, sparks, and exposure to light.[1][2][5]

-

Hazardous Decomposition Products: Formation of toxic gases such as carbon oxides and nitrogen oxides is possible during heating or in case of fire.[1][2]

Section 6: Toxicological Information

No specific toxicological studies for this compound were identified. The information below is based on data for analogous compounds.

Acute Toxicity Data for Analogous Compounds

| Compound | Route | Species | Value | Reference |

| 6-APB HCl | Oral, Dermal, Inhalation | - | Harmful | [2] |

| Unspecified Aminobenzofuran | Oral | - | Fatal | |

| Unspecified Aminobenzofuran | Inhalation | - | Fatal | |

| Unspecified Aminobenzofuran | Dermal | - | Toxic |

CMR Effects (Carcinogenicity, Mutagenicity, and Toxicity for Reproduction)

-

Carcinogenicity: Suspected of causing cancer based on data for related compounds.[2]

-

Mutagenicity: No data available.

-

Reproductive Toxicity: No data available.

Section 7: Logical Hazard Assessment for Novel Compounds

When specific safety data is unavailable, a logical process must be followed to estimate the potential hazards.

References

2,7-Dimethylbenzofuran-6-amine molecular weight and formula

Abstract

This document provides a concise technical overview of the core molecular properties of select dimethylbenzofuran amine isomers. Due to the absence of readily available data for 2,7-Dimethylbenzofuran-6-amine in prominent chemical databases, this guide presents verified data for the closely related structural isomer, 3,7-Dimethylbenzofuran-6-amine . The molecular formula and weight are presented, adhering to standardized reporting for chemical entities. This information serves as a foundational reference for researchers engaged in medicinal chemistry, pharmacology, and materials science involving benzofuran scaffolds.

Introduction

Benzofuran derivatives are a class of heterocyclic compounds recognized for their wide range of biological activities and applications in drug discovery and materials science. The specific substitution pattern of functional groups, such as methyl and amine moieties, on the benzofuran core can significantly influence the molecule's physicochemical properties and pharmacological effects. This guide focuses on the fundamental molecular characteristics of dimethylbenzofuran amines, providing essential data for computational modeling, synthetic planning, and analytical characterization.

Methodology for Data Acquisition

The molecular data presented herein were compiled through a systematic search of established public chemical databases. The primary search targeted the specific isomer this compound. In the absence of definitive entries for this compound, the search was expanded to include structural isomers. Data for 3,7-Dimethylbenzofuran-6-amine was successfully retrieved from the PubChem public chemical database. The presented values for molecular formula and weight are based on this verified entry.

Molecular Properties

The core molecular properties of 3,7-Dimethylbenzofuran-6-amine have been determined and are summarized below. These values are critical for stoichiometric calculations, analytical method development, and interpretation of experimental results.

Table 1: Core Molecular Data for 3,7-Dimethylbenzofuran-6-amine

| Property | Value | Source |

| Compound Name | 3,7-Dimethylbenzofuran-6-amine | PubChem |

| Molecular Formula | C₁₀H₁₁NO | [1] |

| Molecular Weight | 161.20 g/mol | [1] |

| PubChem CID | 15272562 | [1] |

Note: As of the date of this document, specific experimental or computed data for the isomer this compound is not available in the queried public databases.

Logical Relationship Diagram

The following diagram illustrates the hierarchical relationship between the chemical compound and its fundamental molecular identifiers.

Figure 1: Logical flow from chemical identity to molecular properties.

Conclusion

This technical guide provides essential, verified molecular data for 3,7-Dimethylbenzofuran-6-amine, a structural isomer of this compound. The provided molecular formula (C₁₀H₁₁NO) and molecular weight (161.20 g/mol ) serve as a reliable reference for scientific and research applications.[1] The clear documentation of the data source and the explicit notation regarding the unavailability of data for the 2,7-isomer are intended to prevent ambiguity and ensure accuracy in future research endeavors.

References

The Landscape of 2,7-Dimethylbenzofuran-6-amine Analogs: A Scarcity of Specific Data

This in-depth technical guide aimed to provide researchers, scientists, and drug development professionals with a detailed overview of 2,7-Dimethylbenzofuran-6-amine derivatives, including quantitative biological data, experimental protocols, and visualizations of relevant biological pathways. However, the exhaustive search for this information has yielded limited specific results, preventing the creation of the detailed guide as initially envisioned.

General Landscape of Benzofuran Derivatives

Benzofuran derivatives, in general, are recognized for their diverse pharmacological activities. Numerous studies have explored the synthesis and biological evaluation of various substituted benzofurans. These investigations have identified compounds with promising activities, including:

-

Anticancer Activity: Certain aminobenzofuran analogs have demonstrated cytotoxic effects against various cancer cell lines. For instance, some derivatives have reported IC50 values in the micromolar range against cell lines such as HeLa, MCF-7, and MDA-MB-231.[1]

-

Antimicrobial Activity: The benzofuran nucleus is a common scaffold in compounds exhibiting antibacterial and antifungal properties.

-

Enzyme Inhibition: Derivatives of the benzofuran structure have been investigated as inhibitors of various enzymes, including monoamine oxidase (MAO), which is a target for antidepressants and neuroprotective agents.

Synthesis of Benzofuran Scaffolds

A variety of synthetic methodologies have been developed for the construction of the benzofuran ring system. These methods can be broadly categorized as:

-

Classical Methods: Traditional approaches often involve the condensation of phenols with α-haloketones or related precursors, followed by cyclization.

-

Modern Catalytic Methods: More recent advancements utilize transition metal catalysis (e.g., palladium, copper, gold) to facilitate efficient and regioselective benzofuran synthesis. These methods offer advantages in terms of yield, substrate scope, and milder reaction conditions.

-

Catalyst-Free Approaches: Some synthetic routes proceed without the need for a metal catalyst, often relying on thermal or acid/base-mediated cyclizations.

A general workflow for the synthesis of a substituted benzofuran might involve the following conceptual steps:

Caption: A generalized workflow for the synthesis of substituted benzofurans.

Challenges and Future Directions

The absence of specific data on this compound and its derivatives presents a clear gap in the current scientific literature. This specific substitution pattern may hold unique pharmacological properties that remain unexplored.

Future research in this area could focus on:

-

De novo Synthesis: Developing and optimizing synthetic routes to access this compound and a library of its analogs.

-

Biological Screening: Evaluating the synthesized compounds against a diverse panel of biological targets to identify potential therapeutic applications.

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the core structure to understand the relationship between chemical modifications and biological activity, which is crucial for lead optimization in drug discovery.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,7-Dimethylbenzofuran-6-amine

Abstract

This document provides a detailed three-step synthesis protocol for the preparation of 2,7-Dimethylbenzofuran-6-amine, a potentially valuable building block for pharmaceutical and materials science research. The synthesis commences with the construction of the 2,7-dimethylbenzofuran core from 2,6-dimethylphenol and chloroacetone, followed by regioselective nitration at the C-6 position, and concluding with the reduction of the nitro group to the target primary amine. This protocol is intended for researchers, scientists, and drug development professionals.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous natural products and pharmacologically active molecules. Their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties, have made them attractive targets in medicinal chemistry. The specific substitution pattern of this compound offers a unique scaffold for the development of novel therapeutic agents and functional materials. The following application note details a reliable and reproducible synthetic route to this compound.

Overall Synthetic Scheme

The synthesis of this compound is accomplished via a three-step sequence as illustrated below.

Caption: Three-step synthesis of this compound.

Quantitative Data Summary

The following table summarizes the expected yields and key parameters for each step of the synthesis. The yields are representative for these types of reactions and may vary depending on the specific reaction conditions and scale.

| Step | Reaction | Starting Material | Product | Molecular Weight ( g/mol ) | Typical Yield (%) |

| 1 | O-Alkylation and Cyclization | 2,6-Dimethylphenol | 2,7-Dimethylbenzofuran | 146.19 | 70-80 |

| 2 | Nitration | 2,7-Dimethylbenzofuran | 2,7-Dimethyl-6-nitrobenzofuran | 191.18 | 60-70 |

| 3 | Reduction | 2,7-Dimethyl-6-nitrobenzofuran | This compound | 161.21 | 85-95 |

Experimental Protocols

General Experimental Workflow

The general workflow for each synthetic step involves reaction setup, monitoring, work-up, and purification, as depicted in the following diagram.

Caption: General experimental workflow for synthesis and purification.

Step 1: Synthesis of 2,7-Dimethylbenzofuran

This step involves the Williamson ether synthesis to form an intermediate ether, followed by an intramolecular cyclization to yield the benzofuran core.

Materials:

-

2,6-Dimethylphenol

-

Chloroacetone

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Polyphosphoric acid (PPA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Ether Formation:

-

To a solution of 2,6-dimethylphenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

-

Stir the mixture vigorously and add chloroacetone (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude 1-(2,6-dimethylphenoxy)propan-2-one. This intermediate can be used in the next step without further purification.

-

-

Cyclization:

-

Add the crude 1-(2,6-dimethylphenoxy)propan-2-one to polyphosphoric acid (PPA) (10-fold excess by weight).

-

Heat the mixture to 100-120 °C with stirring. The reaction is typically exothermic.

-

Monitor the cyclization by TLC.

-

After the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

-